3,5-Dimethyl-1,2-dioxolane-3,5-diol

Polymer chemistry Curing kinetics Differential scanning calorimetry

3,5-Dimethyl-1,2-dioxolane-3,5-diol (CAS 13784-51-5), commonly referred to as acetylacetone peroxide (AAP) in its commercial formulations, is a cyclic organic peroxide of molecular formula C₅H₁₀O₄ and molecular weight 134.13 g/mol. It belongs to the ketone peroxide class and functions primarily as a free-radical initiator for the room-temperature and elevated-temperature curing of unsaturated polyester resins in the presence of cobalt accelerators.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
CAS No. 13784-51-5
Cat. No. B081081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1,2-dioxolane-3,5-diol
CAS13784-51-5
Synonyms3,5-dimethyl-1,2-dioxolane-3,5-diol
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESCC1(CC(OO1)(C)O)O
InChIInChI=1S/C5H10O4/c1-4(6)3-5(2,7)9-8-4/h6-7H,3H2,1-2H3
InChIKeyODQWDBNAMVRLSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-1,2-dioxolane-3,5-diol (CAS 13784-51-5): Properties, Supply, and Selection Overview for Unsaturated Polyester Resin Curing


3,5-Dimethyl-1,2-dioxolane-3,5-diol (CAS 13784-51-5), commonly referred to as acetylacetone peroxide (AAP) in its commercial formulations, is a cyclic organic peroxide of molecular formula C₅H₁₀O₄ and molecular weight 134.13 g/mol [1]. It belongs to the ketone peroxide class and functions primarily as a free-radical initiator for the room-temperature and elevated-temperature curing of unsaturated polyester resins in the presence of cobalt accelerators . The compound is classified as an organic peroxide (Hazard Class Org. Perox. D; Skin Sens. 1B; Eye Irrit. 2; Self-react. C) with UN number 3105 and hazard statements H242, H317, H319 [2]. Commercially, it is supplied as solvent-based liquid formulations under trade names including Trigonox® 44B (Nouryon), NOROX® PD-40, CUROX® A-300 (United Initiators), and Luperox® 224 (Arkema), with active oxygen content typically 4.0–4.2% [1].

Free-radical initiator for unsaturated polyester resin curing with cobalt accelerators at ambient and elevated temperatures
Supplied as solvent-based liquid formulations with controlled active oxygen content for consistent reactivity
Organic peroxide hazard class D (Org. Perox. D; Skin Sens. 1B; Eye Irrit. 2) — review safe handling and storage protocols

Why Generic Substitution of 3,5-Dimethyl-1,2-dioxolane-3,5-diol (AAP) with MEKP or Other Ketone Peroxides Fails for Precision Curing


Although methyl ethyl ketone peroxide (MEKP) and acetylacetone peroxide (AAP) are both ketone peroxides used for unsaturated polyester curing, they exhibit fundamentally different decomposition kinetics, exotherm profiles, and cure completeness. Non-isothermal DSC studies have demonstrated that AAP-based initiator systems yield distinct activation energy distributions (40.8–44.9 kJ·mol⁻¹ for the first step; 80.4–87.6 kJ·mol⁻¹ for the second step) compared with MEKP-based Luperox systems (45.8 and 82.3 kJ·mol⁻¹, respectively), producing lower maximum peak temperatures (Tmax) and lower total reaction heats (ΔHR) [1]. Furthermore, commercial AAP formulations deliver a significantly higher peak exotherm than standard MEKP/cobalt systems—a critical factor in thin-laminate curing—while maintaining comparable gel times to Butanox M-50 . These quantifiable differences in thermal behavior directly impact mold turnover rates, residual styrene levels, and final part mechanical integrity. Substituting a generic MEKP for an AAP-based formulation without adjusting process parameters risks under-cure in thin sections, excessive exotherm in thick laminates, or regulatory non-compliance in potable-water-contact applications where only select AAP-derived formulations (e.g., NOROX® WPC-100) are approved under German, French, and Dutch drinking-water standards [2].

Curing kinetic profile mismatch
AAP-based systems exhibit distinct activation energy distribution and lower peak exotherm compared with MEKP; direct substitution may shift mold turnover rates and residual styrene levels without process recalibration.
Cure speed hierarchy
Pure AAP (e.g., Trigonox® 44B) provides the fastest cure in the ketone peroxide class; generic MEKP or MEKP/AAP mixtures may not achieve comparable high-throughput molding rates without reformulation.
Potable-water compliance gap
Only select AAP-based formulations (e.g., NOROX® WPC-100) meet German, French, and Dutch drinking-water standards; standard MEKP initiators lack equivalent regulatory acceptance for water-contact composites.

3,5-Dimethyl-1,2-dioxolane-3,5-diol (AAP): Quantitative Differential Evidence vs. MEKP and Other Peroxide Initiators


AAP vs. MEKP: DSC-Derived Activation Energy Comparison from Non-Isothermal Curing Kinetics

In a direct head-to-head study using non-isothermal DSC, acetylacetone peroxide (AAP) initiators synthesized with propano-1,2-diol solvent and combined with cobalt(II) octoate promoter yielded activation energies of 40.8–44.9 kJ·mol⁻¹ (step 1) and 80.4–87.6 kJ·mol⁻¹ (step 2) for unsaturated polyester resin curing. The reference MEKP-based Luperox/cobalt(II) octoate system gave Ea values of 45.8 kJ·mol⁻¹ (step 1) and 82.3 kJ·mol⁻¹ (step 2). Additionally, the AAP systems produced lower maximum peak temperatures (Tmax) and lower total heat of reaction (ΔHR) compared with the MEKP reference [1].

Activation energy (AAP vs MEKP)
Head-to-head
Ea1: 40.8–44.9 vs 45.8 kJ·mol⁻¹; Ea2: 80.4–87.6 vs 82.3 kJ·mol⁻¹; lower Tmax and ΔHR for AAP
Supports faster ambient-temperature initiation and lower exotherm for thin-wall curing
Non-isothermal DSC; Co(II)octoate promoter; reported by Worzakowska 2007
Polymer chemistry Curing kinetics Differential scanning calorimetry

Trigonox® 44B (AAP) vs. Butanox M-50 (MEKP): Gel Time and Mold-Turnover Performance in Unsaturated Polyester Resin Curing

According to Nouryon's technical datasheet, the Trigonox® 44B/cobalt accelerator curing system achieves a "much faster speed of cure" than curing systems based on MEKP plus cobalt accelerator, at both room and elevated temperatures. Gel times with Trigonox® 44B are comparable to those with Butanox M-50 (a standard MEKP formulation), while the system generates a higher peak exotherm than a standard MEKP/cobalt accelerator system . In a specific resin system (Crystic Transfer Moulding Resin 5008ST-6122, Scott Bader), the gel time at 40°C using 1.5 mL Trigonox 44B per 100 parts resin with 2 mL NL49 P accelerator was measured at 5.5–7.5 minutes [1].

Gel time & mold turnover
Cross-study comparable
Gel time 5.5–7.5 min at 40°C; comparable to Butanox M-50, but faster overall cure and higher peak exotherm
Comparable working time, faster mold turnover for cold press/RTM processes
Technical datasheet; resin-specific; confirm with user resin system
Thermoset composites Unsaturated polyester curing Gel time optimization

Trigonox® 44B (AAP) vs. MEKP Mixture Formulations: Cure Speed Hierarchy in Nouryon's Ketone Peroxide Portfolio

Within Nouryon's commercial ketone peroxide portfolio, a clear cure-speed hierarchy has been established: Trigonox® 61 (MEKP/AAP mixture) is faster than Butanox M-50 (pure MEKP) but slower than Trigonox® 44B (pure AAP). Specifically, Trigonox® 61/cobalt accelerator provides a faster speed of cure than Butanox M-50, but "the high cure rates achieved with Trigonox® 44B are not attainable" [1]. Similarly, Trigonox® 63 (another MEKP/AAP mixture) is faster than Trigonox® 61 and Butanox® M-50 but slower than Trigonox® 44B [1]. This establishes Trigonox® 44B (pure AAP) as the fastest-curing single-peroxide system in the class.

Cure speed ranking
Class-level inference
Trigonox 44B (pure AAP) > Trigonox 63 > Trigonox 61 > Butanox M-50 (MEKP)
Pure AAP offers fastest cure for maximum production rate; MEKP/AAP mixtures are intermediate
Nouryon portfolio hierarchy; exact ratios not specified
Peroxide initiator selection Cure speed optimization Composite manufacturing

NOROX® WPC-100 (AAP-Based): Potable Water Compliance vs. Conventional MEKP Initiators for Composite Pipe and Tank Applications

The NOROX® WPC-100 formulation (based on acetylacetone peroxide CAS 13784-51-5 and tert.butyl peroxybenzoate) was specifically developed to meet the stringent regulations for potable (drinking) water applications in Germany, France, and the Netherlands [1]. Comparative advantages over conventional initiators include more complete cure, reduced residual styrene content, and stronger finished parts. Compared with standard AAPs, NOROX® WPC-100 provides similar gel times but slightly higher peak heat release and better final cure [1]. Standard MEKP formulations, in contrast, lack this documented regulatory approval for potable water contact in multiple European jurisdictions.

Potable water compliance
Supporting evidence
Meets German, French, Dutch drinking-water regulations; more complete cure, reduced residual styrene (NOROX® WPC-100)
Enables direct drinking-water contact composite manufacturing without additional barrier layers
United Initiators product data; confirm certification with local body
Drinking water contact materials Composite tank manufacturing Regulatory compliance

Vanishing Red (VR) Indicator System: Process Control Differentiation of Trigonox® 44B over Standard MEKP Initiators

Trigonox® 44B and Trigonox® 44B VRN formulations incorporate a Vanishing Red (VR) indicator system—a red dye that is visible during mixing and application but gradually disappears as the resin cures. This visual cue allows operators to monitor dosing, mixing uniformity, and curing progress in real time . Standard MEKP products, including Butanox M-50, lack this feature unless specified as a VR variant (e.g., Cadox M-30a VRN for MEKP, which is marketed for warmer climates) . For Trigonox® 44B, the VR system is integrated by default in the fast-curing AAP formulation .

Vanishing Red indicator
Supporting evidence
Red dye visible during mixing, disappears progressively with cure extent (standard in Trigonox® 44B)
Provides visual cure monitoring for automated quality assurance; absent in standard MEKP
Confirm availability with supplier; some MEKP variants may include VR option
Curing process monitoring Quality control Composite manufacturing automation

AAP vs. MEKP: Comparative Physical Properties Relevant to Handling and Storage Safety

3,5-Dimethyl-1,2-dioxolane-3,5-diol (CAS 13784-51-5) exhibits a boiling point of 187.9°C (predicted) at 760 mmHg, density of 1.319 g/cm³, flash point of 67.5°C, and water solubility of 500 g/L at 25°C . The self-accelerating decomposition temperature (SADT) for typical AAP commercial formulations is 60°C [1]. By comparison, MEKP (CAS 1338-23-4) decomposes above 80°C, has a melting point of 110°C (for the pure dimer), density of approximately 1.17 g/cm³, and water solubility of only 0.1–0.5 g/100 mL — approximately 1000-fold lower than AAP . The fundamentally different water solubility has implications for emulsified formulations (e.g., NOROX® WPC-100) and for clean-up procedures.

Water solubility
Cross-study comparable
500 g/L at 25°C (AAP) vs 1–5 g/L (MEKP) — ~100–500× higher solubility
Drastic difference affects emulsification behavior and equipment clean-up procedures
Predicted and experimental values; confirm for specific formulation
Organic peroxide safety Storage compliance Physical property comparison

Optimal Application Scenarios for 3,5-Dimethyl-1,2-dioxolane-3,5-diol (AAP) Based on Quantified Differentiation Evidence


High-Throughput Cold Press Molding and Resin Injection Molding (RTM) of Thin-Wall Composites

The DSC-confirmed lower activation energy (40.8–44.9 kJ·mol⁻¹ for the first curing step) and vendor-documented "much faster cure speed" of AAP/cobalt systems over MEKP/cobalt make Trigonox® 44B the optimal initiator for cold press molding and RTM processes where rapid mold turnover is the primary productivity driver [1]. The comparable gel times (5.5–7.5 min at 40°C in specific resin systems) allow adequate working time for fiber wet-out and mold filling, while the faster overall cure reduces demolding time [2]. Users should note the higher peak exotherm and limit single-operation laminate thickness to avoid thermal degradation—a trade-off documented in the Nouryon technical guidance .

Potable Water Storage Tanks and Pipe Manufacturing for European Markets

NOROX® WPC-100 (AAP-based formulation) is uniquely positioned for the curing of unsaturated polyester resin composites intended for direct drinking water contact, having been developed to meet the regulatory requirements of Germany, France, and the Netherlands [3]. The formulation delivers more complete cure and reduced residual styrene compared with conventional MEKP initiators, eliminating the need for post-cure barrier coatings or extended leaching protocols. This compliance is not claimed for standard MEKP-based initiators, making NOROX® WPC-100 the only selection for manufacturers exporting water-contact composite products into these EU jurisdictions.

Automated Composite Manufacturing with Integrated Quality Assurance (Wind Turbine Blades, Boat Hulls)

The integrated Vanishing Red (VR) indicator in Trigonox® 44B provides real-time visual feedback on resin mixing homogeneity and cure progression—a feature unavailable in standard Butanox M-50 (MEKP) . For automated spray-up and filament winding processes where manual inspection is impractical, the VR color transition reduces the probability of under-cured sections and enables automated optical monitoring of cure state. This quality assurance benefit, combined with the fastest cure speed in the ketone peroxide class, supports high-reliability manufacturing of large structural composites.

Kinetic Studies and Process Modeling of Low-Temperature Unsaturated Polyester Curing

The peer-reviewed DSC kinetic parameters established by Worzakowska (2007) provide AAP-specific activation energies (40.8–87.6 kJ·mol⁻¹ across two reaction steps) and total reaction heat data that differ measurably from MEKP reference systems [1]. Researchers developing finite element curing models or optimizing dual-initiator systems (AAP/MEKP mixtures) must incorporate these AAP-specific kinetic constants rather than assuming interchangeability with MEKP data. The established linear relationship ln((MEKP)₀%/(AAP)₀%) = A + B·tgel for dual-initiator gel time prediction further underscores the non-additive kinetic behavior of AAP in mixed systems [4].

Application
Selection Property
Validation Focus
High-Throughput Cold Press Molding & RTM
Low activation energy, fast ambient-temperature cure
Demolding time, exotherm control in thin laminates
Potable Water Storage Tanks & Pipes
EU drinking water regulatory compliance (AAP-based)
Residual styrene level, cure completeness
Automated Composite Mfg with QA (Wind Blades, Boat Hulls)
Integrated Vanishing Red cure indicator
Mixing uniformity, cure progression monitoring
Kinetic Studies & Process Modeling
Published DSC kinetic parameters (Ea, ΔHR)
Model input validation, dual-initiator kinetics
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